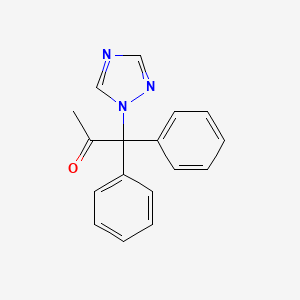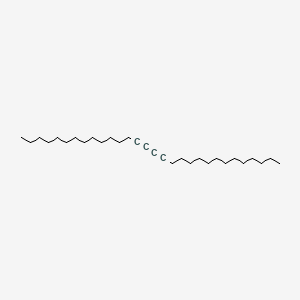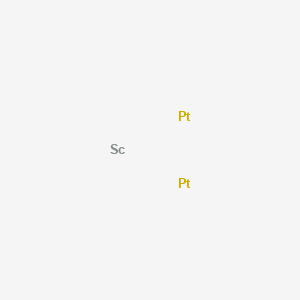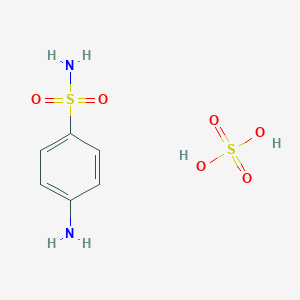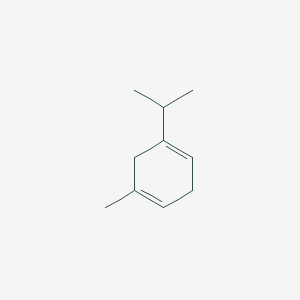
1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene can be synthesized through several methods. One common approach involves the cyclization of myrcene in the presence of a catalyst . The reaction typically requires elevated temperatures and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the compound is often extracted from natural sources such as eucalyptus oil, where it is present in significant quantities . The extraction process involves steam distillation followed by purification steps to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-menthane-1,4-diol .
Reduction: Reduction reactions can convert it into p-menthane .
Substitution: It can undergo electrophilic substitution reactions, particularly at the double bonds.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used for oxidation reactions.
Reducing agents: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is used for reduction reactions.
Electrophiles: Halogens (e.g., Br2) or other electrophilic reagents are used for substitution reactions.
Major Products Formed:
Oxidation: p-menthane-1,4-diol.
Reduction: p-menthane.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene involves its interaction with biological membranes and enzymes . The compound can disrupt microbial cell membranes, leading to cell lysis and death . It also interacts with various enzymes, inhibiting their activity and contributing to its antimicrobial effects .
Comparación Con Compuestos Similares
- 1-Methyl-4-(propan-2-yl)cyclohex-1-ene .
- 1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,3-diene .
- ®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene .
Comparison: 1-Methyl-5-(propan-2-yl)cyclohexa-1,4-diene is unique due to its specific arrangement of double bonds and substituents, which confer distinct chemical and biological properties . Compared to similar compounds, it has a more pronounced antimicrobial activity and a unique aroma profile, making it valuable in both scientific research and industrial applications .
Propiedades
Número CAS |
64933-84-2 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
1-methyl-5-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16/c1-8(2)10-6-4-5-9(3)7-10/h5-6,8H,4,7H2,1-3H3 |
Clave InChI |
OQZAWYCAKRWPCE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC=C(C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)

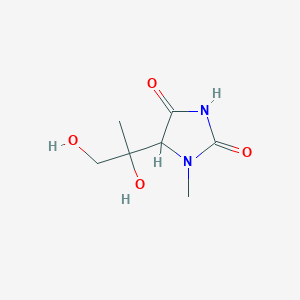
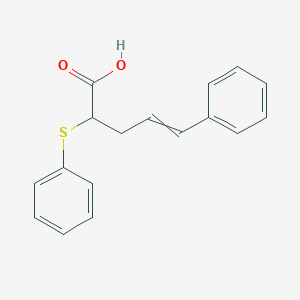
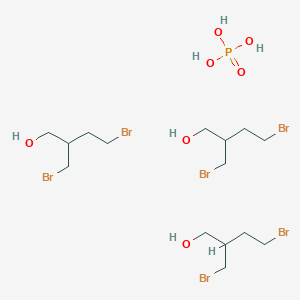
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
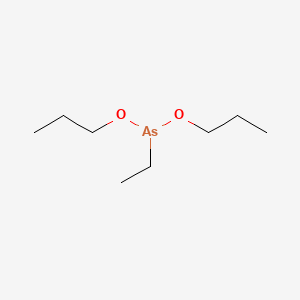
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

